4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-3,5-dimethyl-1,2-oxazole
Description
The compound 4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-3,5-dimethyl-1,2-oxazole is a sulfonamide-functionalized 1,2-oxazole derivative. Its structure features a 3,5-dimethyl-substituted oxazole core linked to a pyrrolidine ring bearing a 2,3-dihydrobenzofuran moiety via a sulfonyl group. The dihydrobenzofuran and pyrrolidine substituents may influence lipophilicity, metabolic stability, and target binding compared to simpler analogs. Structural characterization of similar compounds typically employs X-ray crystallography using refinement tools like SHELXL .
Properties
IUPAC Name |
4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-11-17(12(2)23-18-11)24(20,21)19-7-5-15(10-19)13-3-4-16-14(9-13)6-8-22-16/h3-4,9,15H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVISMIVUVHQSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-3,5-dimethyl-1,2-oxazole is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and mechanisms of action based on current research findings.
Chemical Structure and Synthesis
The compound features a unique structure combining a dihydrobenzofuran moiety with a pyrrolidine ring and an oxazole group. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Dihydrobenzofuran Moiety : Cyclization of phenolic precursors under acidic or basic conditions.
- Introduction of the Pyrrolidine Ring : Nucleophilic substitution reactions with suitable halogenated precursors.
- Synthesis of the Oxazole Ring : Cyclization reactions involving isocyanates or other electrophilic sources.
Biological Activity
The biological activity of this compound is multifaceted, demonstrating effects in various areas such as:
Anticancer Activity
Research indicates that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds related to benzofuran have shown promising results against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Compounds with similar structural motifs have been evaluated for their antimicrobial activity. For example, derivatives of benzofuran have been reported to exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria . The minimal inhibitory concentrations (MIC) for these compounds are crucial for understanding their potential as antimicrobial agents.
Antiinflammatory Effects
Benzofuran derivatives have also demonstrated anti-inflammatory activities. Studies have shown that certain compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.
The mechanism of action for 4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-3,5-dimethyl-1,2-oxazole likely involves:
- Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity.
- Signal Transduction Pathways : It may influence various signaling pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Anticancer Studies : A study found that certain benzofuran derivatives exhibited significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range .
- Antimicrobial Screening : Another research effort reported that specific derivatives showed potent activity against Escherichia coli and Bacillus subtilis, with MIC values ranging from 10 to 50 µg/mL .
- Inflammatory Response Modulation : In vitro studies demonstrated that specific compounds could significantly reduce cytokine levels in stimulated immune cells, indicating potential for therapeutic use in inflammatory conditions .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound belongs to the sulfonyl-oxazole class, sharing a backbone with herbicidal agents like pyroxasulfone (3-[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-ylmethylsulfonyl]-4,5-dihydro-5,5-dimethyl-1,2-oxazole) . Key structural and functional differences include:
Key Research Findings
Substituent Impact on Activity :
- The dihydrobenzofuran-pyrrolidine group in the target compound may enhance soil mobility compared to pyroxasulfone’s fluorinated pyrazole, which is designed for prolonged soil residual activity .
- The 3,5-dimethyl groups on the oxazole core could improve metabolic stability by blocking oxidative pathways, a strategy observed in sulfonylurea herbicides.
Mechanistic Insights :
- Pyroxasulfone inhibits very-long-chain fatty acid (VLCFA) synthesis , a mechanism shared with other sulfonyl-oxazoles . The target compound’s dihydrobenzofuran moiety may alter binding kinetics to VLCFA elongases or target alternative enzymes.
The pyrrolidine ring introduces conformational flexibility, which may improve interaction with enzyme active sites.
Data Table: Comparative Analysis of Sulfonyl-Oxazole Derivatives
Discussion of Structural Analogues
- Pyrazoline Derivatives (e.g., compounds in ): While unrelated in core structure, these highlight the importance of heterocyclic substituents in agrochemical design. Their structural confirmation via SHELX-based crystallography underscores the methodology applicable to the target compound.
- Pyroxasulfone : The commercial success of this compound validates the sulfonyl-oxazole scaffold for herbicidal use. The target compound’s unique substitutions may address resistance issues or expand weed-control spectra.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
